1-[2-[[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethylamino]methyl]-6-methoxyphenoxy]-3-morpholin-4-ylpropan-2-ol
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Overview
Description
1-[2-[[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethylamino]methyl]-6-methoxyphenoxy]-3-morpholin-4-ylpropan-2-ol is a complex organic compound featuring a pyrazole ring, a morpholine ring, and a methoxyphenoxy group
Preparation Methods
The synthesis of 1-[2-[[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethylamino]methyl]-6-methoxyphenoxy]-3-morpholin-4-ylpropan-2-ol involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through cyclocondensation reactions involving hydrazines and 1,3-dicarbonyl compounds . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
1-[2-[[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethylamino]methyl]-6-methoxyphenoxy]-3-morpholin-4-ylpropan-2-ol undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenoxy group, where nucleophiles replace the methoxy group.
Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity .
Scientific Research Applications
1-[2-[[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethylamino]methyl]-6-methoxyphenoxy]-3-morpholin-4-ylpropan-2-ol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-[[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethylamino]methyl]-6-methoxyphenoxy]-3-morpholin-4-ylpropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can bind to active sites, inhibiting or modulating the activity of target proteins . This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar compounds to 1-[2-[[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethylamino]methyl]-6-methoxyphenoxy]-3-morpholin-4-ylpropan-2-ol include:
3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with fewer functional groups.
Morpholine derivatives: Compounds containing the morpholine ring, used in various chemical and pharmaceutical applications.
Methoxyphenoxy compounds: Molecules with the methoxyphenoxy group, known for their diverse chemical reactivity.
The uniqueness of this compound lies in its combination of these functional groups, providing a versatile scaffold for further chemical modifications and applications .
Properties
IUPAC Name |
1-[2-[[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethylamino]methyl]-6-methoxyphenoxy]-3-morpholin-4-ylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N4O4/c1-16-20(17(2)25-24-16)7-8-23-13-18-5-4-6-21(28-3)22(18)30-15-19(27)14-26-9-11-29-12-10-26/h4-6,19,23,27H,7-15H2,1-3H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYQEBUPUJWIJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCNCC2=C(C(=CC=C2)OC)OCC(CN3CCOCC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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